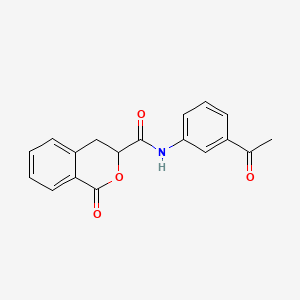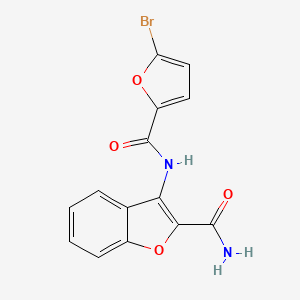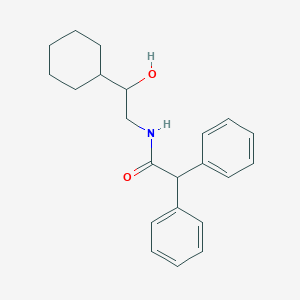![molecular formula C18H25F3N4O B2549592 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide CAS No. 1775492-60-8](/img/structure/B2549592.png)
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide is a novel chemical entity that is likely to possess a complex molecular structure featuring a cyclohexane ring, a piperidine ring, and a pyrimidine ring with trifluoromethyl and methyl substituents. Although the specific compound is not directly mentioned in the provided papers, similar compounds with heterocyclic structures and various substituents have been synthesized and studied for their potential biological activities and interactions with biological targets .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include the formation of the core heterocyclic structure followed by the introduction of various substituents. For instance, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl derivative was achieved using NMR, FT-IR, and MS techniques, and the structure was confirmed by single crystal X-ray diffraction . Similar synthetic strategies could be applied to the target compound, with specific adjustments to incorporate the trifluoromethyl and methyl groups at the appropriate positions on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods like NMR and X-ray crystallography. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and confirm the molecular geometry . The molecular structure of the target compound would likely be characterized by the spatial arrangement of the rings and the electronic distribution influenced by the electronegative trifluoromethyl group.
Chemical Reactions Analysis
Compounds with pyrimidine cores can undergo various chemical reactions, including cyclization and ring cleavage, depending on the substituents and reaction conditions . The reactivity of the target compound could be influenced by the presence of the trifluoromethyl group, which is known to affect the electronic properties of the molecule. The synthesis and reactions of similar compounds have been explored to produce new derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as hydrophobic groups like the trifluoromethyl group, can influence solubility, melting point, and other physicochemical parameters. The crystal packing is often influenced by intermolecular interactions such as C–H⋯N, C–H⋯π, and π⋯π contacts, which can affect the compound's stability and solid-state behavior .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
Research has highlighted the synthesis of novel derivatives of the compound and their significant anti-angiogenic and DNA cleavage activities, suggesting potential applications as anticancer agents. Studies demonstrate that certain derivatives can efficiently block the formation of blood vessels in vivo and exhibit potent cytotoxic effects, indicating their promise in cancer therapy (Vinaya et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
Further investigations into the compound's derivatives have revealed antimicrobial and anti-inflammatory activities. Synthesis of benzodifuranyl derivatives, for example, has shown promise in addressing inflammatory conditions and pain, underscoring the compound's potential in developing new therapeutic options for managing inflammation and related disorders (A. Abu‐Hashem et al., 2020).
Contribution to Novel Heterocyclic Compounds
The compound also serves as a key building block in the synthesis of diverse heterocyclic structures, contributing to the development of new materials and molecules with unique properties. This includes the synthesis of polyamides containing uracil and adenine, which have applications in polymer science and materials engineering, highlighting the compound's versatility beyond pharmaceutical applications (M. Hattori & M. Kinoshita, 1979).
Enabling Advanced Drug Discovery
The compound and its derivatives play a critical role in the discovery and development of new drugs, including tyrosine kinase inhibitors for treating chronic conditions like myelogenous leukemia. This showcases the compound's importance in advancing drug discovery and offering new hope for patients with challenging diseases (Aishen Gong et al., 2010).
Propiedades
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-14(8-10-25)24-17(26)13-5-3-2-4-6-13/h11,13-14H,2-10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMGGQQHMYSGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)
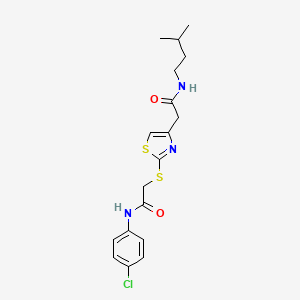
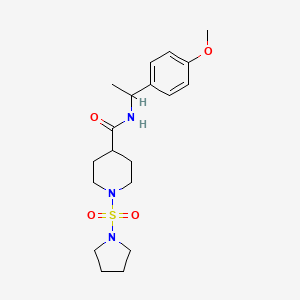
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
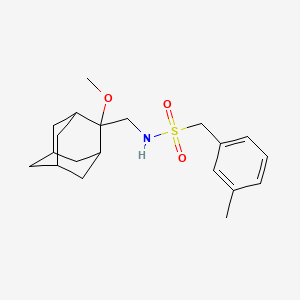

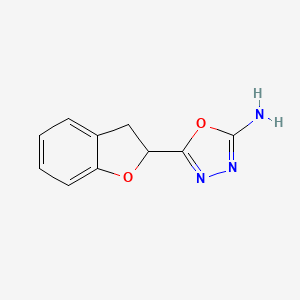
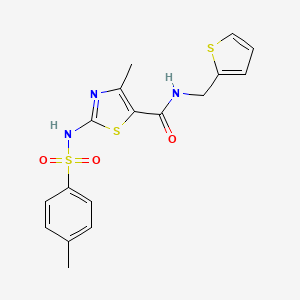
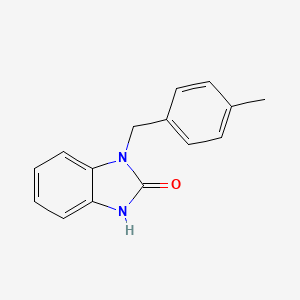
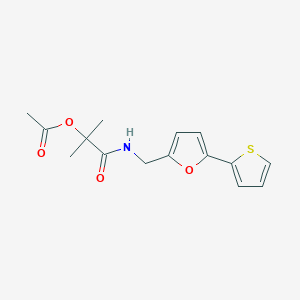
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
